![molecular formula C17H15N3O2 B6418545 2-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide CAS No. 1171154-35-0](/img/structure/B6418545.png)
2-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide
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Overview
Description
2-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide (MPPB) is a small molecule that has been studied for its potential application in a variety of scientific fields. It is a synthetic compound that was first synthesized in the laboratory in the 1970s and has since been studied for its biochemical and physiological effects.
Scientific Research Applications
2-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide has been studied for its potential application in a variety of scientific fields. It has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. It has also been studied for its potential use as an antioxidant, as it has been shown to reduce oxidative stress in cells. In addition, it has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target receptor tyrosine kinases . These enzymes play a crucial role in various cellular processes, including cell growth and differentiation .
Mode of Action
For instance, inhibition of tyrosine kinases can disrupt cell signaling pathways, potentially leading to the suppression of cell growth and proliferation .
Biochemical Pathways
Compounds with similar structures have been shown to inhibit the flt3-itd and bcr-abl pathways, which are involved in cell proliferation and survival .
Pharmacokinetics
Compounds with similar structures have been shown to have good oral bioavailability and generate active metabolites upon incubation with human liver microsomes .
Result of Action
Based on the known effects of similar compounds, it may inhibit cell proliferation and induce cell death by disrupting cell signaling pathways .
Advantages and Limitations for Lab Experiments
The main advantage of using 2-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide in laboratory experiments is its ability to inhibit the enzyme COX-2, which can be used to study the effects of inflammation and pain. However, the compound is not very stable and can degrade over time, so it must be stored and handled properly to ensure its efficacy. In addition, the compound is not very soluble in water, so it must be dissolved in a suitable solvent before use.
Future Directions
There are a number of potential future directions for 2-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide research. These include further studies on its ability to inhibit COX-2 and reduce inflammation and pain, as well as studies on its potential use as an antioxidant and in cancer treatment. Additionally, further research could be done to investigate the compound’s potential use in other areas such as neurological disorders, cardiovascular diseases, and autoimmune diseases. Finally, further research could be done to improve the stability of the compound and its solubility in water.
Synthesis Methods
The synthesis of 2-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide was first described in the 1970s and has since been refined. The most common method involves a series of reactions involving a nucleophilic aromatic substitution with a 1H-pyrazol-3-yl group and an amide group. The reaction is carried out in a polar aprotic solvent such as acetonitrile, and the product is isolated by column chromatography.
properties
IUPAC Name |
2-methoxy-N-[4-(1H-pyrazol-5-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-22-16-5-3-2-4-14(16)17(21)19-13-8-6-12(7-9-13)15-10-11-18-20-15/h2-11H,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYQLSRDIGRAQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=CC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide |
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